

Rubranol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Rubranol*

Cat. No.: *B155101*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of **Rubranol**. The information is intended to support further research and development of this promising natural compound.

Chemical Identity and Properties

Rubranol is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain.

IUPAC Name and Synonyms

The systematic IUPAC name for **Rubranol** is 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol^[1].

A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing in scientific literature and databases.

Table 1: Synonyms and Identifiers for **Rubranol**

Type	Identifier
Synonyms	Rubranol[1]
1,2-Benzenediol, 4,4'-[(3R)-3-hydroxy-1,7-heptanediyl]bis-[1]	
4-[(5R)-7-(3,4-DIHYDROXYPHENYL)-5-HYDROXYHEPTYL]BENZENE-1,2-DIOL[1]	
(5r)-1,7-bis (3,4-dihydroxyphenyl)-heptane-5-ol	
(R)-4,4'-(3-Hydroxyheptane-1,7-diyl)bis(benzene-1,2-diol)	
4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)	
Registry Numbers	CAS Number: 211126-61-3[1]
ChEMBL ID: ChEMBL464363[1]	
PubChem CID: 10088141[1]	

Physicochemical Properties

The key physicochemical properties of **Rubranol** have been computationally predicted and are summarized in Table 2. These properties are essential for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of **Rubranol**

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₄ O ₅	PubChem[1]
Molecular Weight	332.4 g/mol	PubChem[1]
XLogP3	3.7	PubChem[1]
Hydrogen Bond Donor Count	5	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	9	PubChem[1]
Exact Mass	332.162374 g/mol	PubChem[1]
Topological Polar Surface Area	101 Å ²	PubChem[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **Rubranol** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of diarylheptanoids and related phenolic compounds. **Rubranol** has been reported to be isolated from *Pinus flexilis*[1].

Proposed Synthetic Approach

A potential synthetic strategy would involve the coupling of two suitably protected catechol moieties with a seven-carbon chain, followed by stereoselective reduction to introduce the hydroxyl group at the C5 position. The final step would involve the deprotection of the hydroxyl groups on the aromatic rings.

Isolation from Natural Sources

A general protocol for the isolation of diarylheptanoids from plant material involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., bark, leaves, or roots) is subjected to solvent extraction, typically using a sequence of solvents with increasing polarity, such as

hexane, ethyl acetate, and methanol.

- Fractionation: The crude extracts are then fractionated using techniques like column chromatography on silica gel or Sephadex LH-20.
- Purification: Final purification of the target compound is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column.

In Vitro Biological Assays

The antioxidant potential of **Rubranol** can be evaluated using various established in vitro assays.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Prepare a stock solution of **Rubranol** in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a fresh solution of DPPH in methanol.
 - In a 96-well plate, add varying concentrations of **Rubranol** to the DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 - Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
 - Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
 - Add different concentrations of **Rubranol** to the ABTS radical solution.
 - After a defined incubation period, measure the absorbance at 734 nm.
 - Calculate the percentage of inhibition and the IC₅₀ value.

The anti-inflammatory effects of **Rubranol** can be assessed in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

- Nitric Oxide (NO) Production Assay:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **Rubranol** for 1 hour.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
 - Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
 - Determine the inhibitory effect of **Rubranol** on NO production.
- Cytokine Production Assay (e.g., TNF-α, IL-6):
 - Follow the same cell culture and treatment protocol as the NO production assay.
 - After 24 hours of LPS stimulation, collect the cell culture supernatant.
 - Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- COX-2 Expression Analysis (Western Blot):
 - Culture and treat RAW 264.7 cells with **Rubranol** and LPS as described above.
 - Lyse the cells and collect the total protein.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the effect of **Rubranol** on COX-2 expression.

Biological Activity and Signaling Pathways

Rubranol, as a diarylheptanoid, is expected to exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent[2].

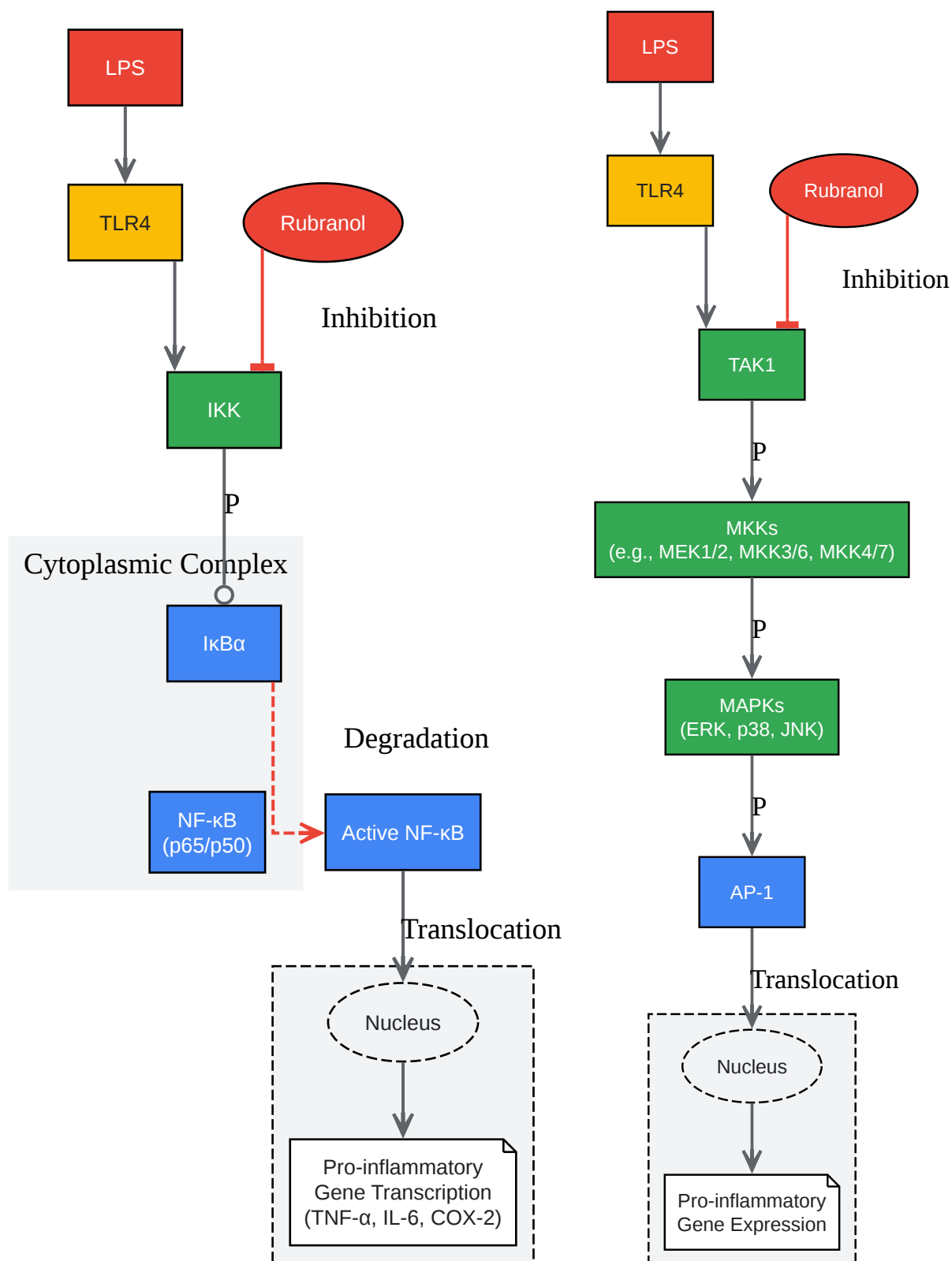
Antioxidant Activity

The presence of multiple phenolic hydroxyl groups in the structure of **Rubranol** suggests a strong potential for antioxidant activity through the scavenging of free radicals.

Anti-inflammatory Activity

Diarylheptanoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The likely targets for **Rubranol** include the NF- κ B and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like LPS, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the NF- κ B p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF- α , IL-6, and COX-2. **Rubranol** may inhibit this pathway by preventing the degradation of I κ B α or by inhibiting the nuclear translocation of NF- κ B.



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References

- 1. Rubranol | C₁₉H₂₄O₅ | CID 10088141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Rubranol | 211126-61-3 [smolecule.com]
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